

Spectroscopic Profile of Santolina Alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Santolina alcohol**, a naturally occurring monoterpene alcohol. The information presented herein is intended to assist in the identification, characterization, and quality control of this compound for research and drug development purposes. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.

Mass Spectrometry (MS)

Mass spectrometry of **Santolina alcohol** provides key information regarding its molecular weight and fragmentation pattern, which is crucial for its identification, particularly in complex mixtures like essential oils.

Table 1: Mass Spectrometry Data for **Santolina alcohol**

Parameter	Value	Reference
Molecular Formula	C10H18O	[1][2][3][4]
Molecular Weight	154.25 g/mol	[5]
Major Fragment Ions (m/z)	81 (Base Peak), 59, 96	[5]



Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like **Santolina alcohol** within essential oil matrices.[6]

- Sample Preparation: Essential oil samples containing **Santolina alcohol** are typically diluted in a volatile solvent, such as acetone or hexane, prior to injection.
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5) is commonly used.
 - Carrier Gas: Helium or Hydrogen.[2]
 - Injection Mode: Split injection is often employed to prevent column overloading.
 - Temperature Program: A temperature ramp is used to separate the components of the essential oil. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 280°C.[2]
 - Retention Index (RI): The retention index of Santolina alcohol on a non-polar column is approximately 1038.[2] On a polar column (e.g., CP-Wax 52CB), the retention index is around 1382.[3]
- Mass Spectrometry (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
 - Data Acquisition: Mass spectra are recorded over a mass range of approximately 35-350
 Da.[6]
 - Identification: The resulting mass spectrum is compared with reference spectra in databases such as the NIST Mass Spectral Library for positive identification.[4]

Infrared (IR) Spectroscopy



Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For **Santolina alcohol**, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). While a specific experimental spectrum for **Santolina alcohol** is not readily available in the public domain, the expected absorption bands can be predicted based on its structure.

Table 2: Predicted Infrared (IR) Absorption Data for Santolina alcohol

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H stretch	~3300-3400	Strong, broad absorption characteristic of an alcohol.
C-H stretch (sp²)	~3010-3095	Medium absorption from the vinyl and alkene C-H bonds.
C-H stretch (sp³)	~2850-2960	Strong absorption from the methyl and methine C-H bonds.
C=C stretch	~1640-1680	Medium absorption from the vinyl and internal double bonds.
C-O stretch	~1000-1260	Strong absorption from the tertiary alcohol C-O bond.

Experimental Protocol: Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: As **Santolina alcohol** is a liquid at room temperature, it can be analyzed as a neat liquid. A thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.



 Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimentally determined high-resolution NMR data for **Santolina alcohol** is not widely published, the expected chemical shifts for the protons (¹H NMR) and carbons (¹3C NMR) can be predicted based on its chemical structure.

Table 3: Predicted ¹H NMR Chemical Shifts for Santolina alcohol

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Justification
-ОН	~1.5-2.5	Singlet	The chemical shift of the hydroxyl proton can vary and it typically appears as a broad singlet.
=CH ₂ (vinyl)	~4.9-5.2	Multiplet	Protons of a terminal double bond.
=CH- (vinyl)	~5.7-6.0	Multiplet	Proton of a terminal double bond, adjacent to a chiral center.
=CH- (internal)	~5.0-5.4	Multiplet	Proton on the internal double bond.
-CH- (allylic)	~2.5-3.0	Multiplet	Proton adjacent to two double bonds.
-C(CH ₃) ₂	~1.2-1.4	Singlet	Methyl groups on the carbon bearing the hydroxyl group.
=C(CH ₃) ₂	~1.6-1.8	Singlet	Methyl groups on the internal double bond.



Table 4: Predicted ¹³C NMR Chemical Shifts for Santolina alcohol

Carbon	Predicted Chemical Shift (δ, ppm)	Justification
-C(OH)	~70-75	Carbon attached to the hydroxyl group.
C=C (internal)	~120-140	Carbons of the internal double bond.
C=C (vinyl)	~110-145	Carbons of the terminal double bond.
-CH- (allylic)	~45-55	Carbon adjacent to two double bonds.
-C(CH ₃) ₂	~25-30	Methyl carbons attached to the C-OH carbon.
=C(CH ₃) ₂	~18-25	Methyl carbons on the internal double bond.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

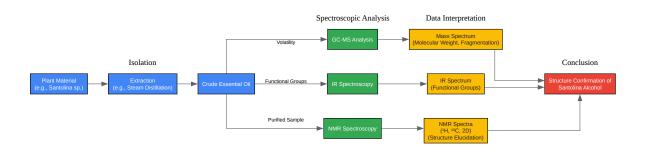
- Sample Preparation: A few milligrams of purified **Santolina alcohol** are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Spectroscopy:
 - A standard one-pulse experiment is performed to obtain the ¹H spectrum.
 - Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Spectroscopy:



- A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each carbon.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like terpenes.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Santolina alcohol**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Santolina alcohol**.



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